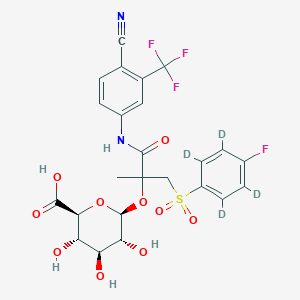

(2S,3S,4S,5R,6S)-6-((1-((4-Cyano-3-(trifluoromethyl)phenyl)amino)-3-((4-fluorophenyl)sulfonyl)-2-methyl-1-oxopropan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Description

Chemical Identity and Classification

Bicalutamide O-beta-D-glucuronide is classified as a glucuronide conjugate belonging to the broader category of phase two metabolites generated through enzymatic biotransformation processes. The compound exhibits the molecular formula C₂₄H₂₂F₄N₂O₁₀S and possesses a molecular weight of 606.5 grams per mole. Its Chemical Abstracts Service registry number is 151262-59-8, which serves as its unique identifier in chemical databases and regulatory documentation.

The compound represents a specific example of xenobiotic conjugation, where the parent pharmaceutical compound bicalutamide undergoes modification through the addition of glucuronic acid moieties. This classification places it within the family of phase two metabolites, which are characterized by their enhanced water solubility and improved elimination profiles compared to their parent compounds. The compound exists as a metabolite of bicalutamide, a nonsteroidal pure antiandrogen utilized primarily in prostate cancer treatment protocols.

The systematic nomenclature reveals its complex structural organization as (2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This extensive nomenclature reflects the stereochemical complexity and the presence of multiple functional groups within the molecular structure.

Historical Context of Discovery and Development

The development of bicalutamide O-beta-D-glucuronide as a research compound emerged from the broader investigation of bicalutamide metabolism pathways initiated in the pharmaceutical industry. Bicalutamide itself was developed as a modification of earlier antiandrogen compounds, specifically derived from flutamide through structural optimization processes. The parent compound bicalutamide represents a racemate drug where antiandrogenic activity resides primarily in the R-enantiomer, with minimal activity attributed to the S-enantiomer.

Research into bicalutamide glucuronidation became particularly relevant following the recognition that glucuronidation constitutes a major metabolic pathway for the parent compound in human systems. The identification of specific enzyme systems responsible for this biotransformation, particularly UDP-glucuronosyltransferase enzymes, led to increased interest in studying the glucuronide metabolites as research tools. Studies conducted in the early 2010s provided comprehensive analyses of the enantiomer-selective glucuronidation processes, establishing the foundation for understanding the distinct metabolic pathways of bicalutamide enantiomers.

The development of bicalutamide O-beta-D-glucuronide as a reference standard and research compound was driven by the need for authentic metabolite standards in analytical chemistry applications. This development paralleled broader trends in pharmaceutical metabolism research where synthetic metabolite standards became essential for validating analytical methodologies and supporting drug development programs. The compound has since found applications in environmental research, where it serves as a model for understanding the fate of pharmaceutical compounds in ecological systems.

Structural Characteristics and Nomenclature

The molecular structure of bicalutamide O-beta-D-glucuronide incorporates the complete bicalutamide backbone with an attached beta-D-glucuronic acid moiety linked through an oxygen bridge. The structural complexity arises from the presence of multiple chiral centers, with the compound exhibiting absolute stereochemistry characterized by six defined stereocenters. The structural formula reveals the preservation of key functional groups from the parent bicalutamide molecule, including the cyano group, trifluoromethyl substituent, and fluorophenylsulfonyl moiety.

The glucuronic acid component contributes significantly to the compound's water solubility characteristics through the introduction of multiple hydroxyl groups and a carboxylic acid functionality. The beta-D-glucopyranosiduronic acid unit adopts the typical chair conformation observed in glucuronide conjugates, with the carboxyl group positioned axially to minimize steric interactions. The linkage between the glucuronic acid and bicalutamide occurs through formation of a glycosidic bond, specifically connecting the anomeric carbon of the sugar moiety to the hydroxyl group of the bicalutamide molecule.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₂₄H₂₂F₄N₂O₁₀S |

| Molecular Weight | 606.5 g/mol |

| Stereochemistry | Absolute |

| Defined Stereocenters | 6/6 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

The stereochemical designation follows International Union of Pure and Applied Chemistry conventions, with the complete stereochemical descriptor reflecting the absolute configuration at each chiral center. The compound's three-dimensional structure adopts conformations that minimize intramolecular steric interactions while maintaining optimal hydrogen bonding patterns within the glucuronic acid unit. Nuclear magnetic resonance spectroscopy studies have confirmed the retention of the original bicalutamide stereochemistry upon glucuronidation, indicating that the conjugation process proceeds without epimerization or other stereochemical rearrangements.

Relationship to Parent Compound Bicalutamide

Bicalutamide O-beta-D-glucuronide maintains a direct metabolic relationship with its parent compound bicalutamide, serving as a primary phase two metabolite formed through enzymatic conjugation processes. The parent compound bicalutamide exists as a racemic mixture comprising equal proportions of R and S enantiomers, with the R-enantiomer responsible for the primary pharmacological activity. The metabolic transformation to the glucuronide form represents a critical detoxification pathway that facilitates elimination of the pharmaceutical compound from biological systems.

The formation of bicalutamide O-beta-D-glucuronide occurs through distinct pathways depending on the enantiomer involved in the conjugation process. The S-enantiomer of bicalutamide undergoes direct glucuronidation without requiring preliminary oxidative modification, whereas the R-enantiomer typically requires hydroxylation prior to glucuronidation. This differential metabolic processing reflects the stereochemical selectivity of the UDP-glucuronosyltransferase enzyme systems responsible for the conjugation reactions.

The glucuronidation process significantly alters the physicochemical properties of the parent compound, particularly regarding solubility and polarity characteristics. While bicalutamide exhibits high lipophilicity with limited water solubility, the glucuronide conjugate demonstrates enhanced hydrophilic properties that facilitate renal and biliary elimination pathways. The molecular weight increases substantially from 430.373 grams per mole for bicalutamide to 606.5 grams per mole for the glucuronide conjugate, reflecting the addition of the glucuronic acid moiety.

| Property Comparison | Bicalutamide | Bicalutamide O-beta-D-glucuronide |

|---|---|---|

| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | C₂₄H₂₂F₄N₂O₁₀S |

| Molecular Weight | 430.373 g/mol | 606.5 g/mol |

| Water Solubility | Limited | Enhanced |

| Elimination Route | Hepatic Metabolism | Renal/Biliary Excretion |

The enzymatic systems responsible for glucuronide formation include UDP-glucuronosyltransferase 1A9 as the major contributor, with additional involvement from UDP-glucuronosyltransferase 1A8 and 2B7 isoforms. These enzyme systems demonstrate tissue-specific expression patterns, with primary activity observed in liver and kidney microsomes, and limited activity detected in intestinal tissue preparations. The tissue distribution of glucuronidation activity correlates with the sites of metabolite formation and contributes to the overall elimination profile of the parent compound.

Significance in Xenobiotic Metabolism Research

Bicalutamide O-beta-D-glucuronide serves as an exemplary model compound for investigating fundamental principles of xenobiotic metabolism and phase two conjugation reactions. The compound provides researchers with opportunities to examine the efficiency and specificity of UDP-glucuronosyltransferase enzymes, which represent critical components of the body's detoxification machinery. These investigations contribute to broader understanding of how various pharmaceutical and environmental compounds undergo biotransformation processes and the factors that influence their metabolic fate.

The research applications of bicalutamide O-beta-D-glucuronide extend beyond basic metabolism studies to encompass analytical methodology development for detecting and quantifying metabolites in biological matrices. Environmental monitoring programs utilize this compound as a reference standard for assessing pharmaceutical contamination in natural water systems and evaluating the effectiveness of wastewater treatment processes. The presence of pharmaceutical metabolites in environmental samples serves as an indicator of anthropogenic contamination and provides insights into the persistence and transformation of pharmaceutical compounds in ecological systems.

Studies utilizing bicalutamide O-beta-D-glucuronide have contributed to the development of sensitive analytical techniques including liquid chromatography-mass spectrometry methodologies for metabolite identification and quantification. These analytical approaches support both clinical research applications and environmental monitoring programs by providing reliable methods for detecting trace concentrations of pharmaceutical metabolites in complex biological and environmental matrices. The compound's well-characterized structure and properties make it an ideal candidate for method validation and quality control applications in analytical laboratories.

The compound also serves important functions in enzyme kinetics research, where investigators examine the catalytic properties of different UDP-glucuronosyltransferase isoforms. Kinetic parameter determination, including Michaelis-Menten constants and maximum velocity measurements, provides quantitative insights into enzyme efficiency and substrate specificity. These studies have revealed that UDP-glucuronosyltransferase 1A9 exhibits the highest catalytic efficiency for bicalutamide glucuronidation, with kinetic parameters supporting its identification as the predominant enzyme responsible for this biotransformation pathway.

Environmental fate studies incorporate bicalutamide O-beta-D-glucuronide as a tracer compound for understanding the behavior of pharmaceutical metabolites in aquatic ecosystems. These investigations examine processes such as biodegradation, sorption to sediments, and photolytic transformation that influence the environmental persistence of pharmaceutical compounds and their metabolites. The results contribute to risk assessment protocols and support the development of environmental management strategies for pharmaceutical contamination in natural water systems.

Properties

CAS No. |

151262-59-8 |

|---|---|

Molecular Formula |

C24H22F4N2O10S |

Molecular Weight |

606.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1 |

InChI Key |

OYKHNYWINRLUAP-CQNXPSKISA-N |

Synonyms |

2-[[4-Cyano-3-(trifluoromethyl)phenyl]amino]-1-[[(4-fluorophenyl)sulfonyl]methyl]-1-methyl-2-oxoethyl β-D-Glucopyranosiduronic Acid; Bicalutamide Glucuronide; Casodex Glucuronide; |

Origin of Product |

United States |

Preparation Methods

Liver and Kidney Microsomal Incubations

Bicalutamide glucuronidation is predominantly catalyzed by human liver and kidney microsomes, with intestinal microsomes showing minimal activity. Incubation protocols involve mixing bicalutamide enantiomers (pure or racemic) with microsomal extracts, UDP-glucuronic acid (UDPGA) as a cofactor, and magnesium chloride in phosphate buffer (pH 7.4). Reactions are typically conducted at 37°C for 2–4 hours, ensuring linear product formation.

Table 1: Kinetic Parameters of Bicalutamide Glucuronidation in Human Tissues

The (S)-enantiomer exhibits higher glucuronidation efficiency (lower Km, higher Vmax) compared to the (R)-enantiomer, which requires prior hydroxylation. Racemic mixtures yield lower (R)-glucuronide production due to competitive inhibition by the (S)-enantiomer.

Recombinant UGT Isoforms

Recombinant UGT enzymes enable targeted synthesis of bicalutamide glucuronides. UGT1A9 emerges as the primary isoform, demonstrating dual activity toward both enantiomers, while UGT1A8 and UGT2B7 show narrower substrate specificity.

Table 2: Activity of Recombinant UGT Isoforms

| UGT Isoform | (S)-Bicalutamide-G Formation | (R)-Bicalutamide-G Formation |

|---|---|---|

| UGT1A8 | Yes | No |

| UGT1A9 | Yes | Yes |

| UGT2B7 | No | Yes |

| Activity confirmed via LC-MS/MS detection. |

UGT1A9’s Km for (S)-bicalutamide (52.1 μM) aligns closely with human liver values, validating its physiological relevance.

Optimization of Reaction Conditions

Substrate Concentration and Time

Maximal (S)-glucuronide production occurs at 100–125 μM substrate, while (R)-glucuronide requires 300 μM. Prolonged incubation (>4 hours) leads to enzyme saturation, necessitating time-course adjustments.

Table 3: Optimal Incubation Parameters

Cofactor and Buffer Systems

UDPGA (5 mM) and MgCl₂ (5 mM) are indispensable for UGT activity. Phosphate buffer (50 mM, pH 7.4) maintains enzymatic stability, while alternative buffers (e.g., Tris-HCl) reduce yield by 15–20%.

Analytical Methodologies for Glucuronide Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Post-incubation, glucuronides are quantified via LC-MS/MS using a C18 column (100 × 4.6 mm, 3 μm) and a mobile phase of methanol/0.001% formic acid (70:30 v/v). Electrospray ionization in negative mode detects [M-H]⁻ ions at m/z 605.2 for bicalutamide glucuronide.

Table 4: LC-MS/MS Parameters

Chemical Reactions Analysis

Types of Reactions: Bicalutamide O-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes . This reaction regenerates the parent compound, bicalutamide.

Common Reagents and Conditions: The hydrolysis of Bicalutamide O-beta-D-glucuronide typically requires the presence of beta-glucuronidase enzymes, which are active under mildly acidic conditions (pH 4.5-6.5) and at temperatures around 37°C .

Major Products Formed: The major product formed from the hydrolysis of Bicalutamide O-beta-D-glucuronide is bicalutamide, which can then exert its pharmacological effects .

Scientific Research Applications

Pharmacological Properties

Bicalutamide functions as an androgen receptor antagonist, effectively inhibiting the action of androgens like testosterone and dihydrotestosterone. This inhibition occurs through competitive binding to androgen receptors in target tissues, which is crucial for treating androgen-sensitive conditions such as prostate cancer . The compound's metabolism involves glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase enzymes, leading to the formation of bicalutamide O-beta-D-glucuronide. This metabolic pathway is essential for the drug's clearance from the body, with glucuronides accounting for a significant proportion of urinary metabolites .

Prostate Cancer Treatment

Bicalutamide is predominantly used in combination with luteinizing hormone-releasing hormone analogs for metastatic prostate cancer. The glucuronide metabolite plays a role in the pharmacokinetics of bicalutamide, influencing its efficacy and safety profile. Studies have shown that the therapeutic effects are closely linked to the concentrations of both bicalutamide and its glucuronide forms in plasma and urine .

Off-Label Uses

Beyond its primary indication, bicalutamide has been explored for various off-label uses, including:

- Hirsutism in Women : Bicalutamide has been used in combination with oral contraceptives to treat severe hirsutism in women with polycystic ovary syndrome (PCOS). Clinical trials indicate that this combination significantly reduces hirsutism scores without major adverse effects .

- Feminizing Hormone Therapy : In transgender women, bicalutamide is utilized alongside estrogen therapy to suppress male secondary sexual characteristics .

- Benign Prostatic Hyperplasia : Research has indicated that bicalutamide may reduce prostate volume and improve urinary symptoms in patients with benign prostatic hyperplasia .

Metabolic Pathways and Implications

The metabolism of bicalutamide into its glucuronide form is critical for understanding its pharmacokinetics. Studies indicate that both (R)- and (S)-enantiomers undergo glucuronidation, primarily mediated by UGT1A9 and UGT2B7 isoforms. This metabolic pathway can significantly influence the drug's therapeutic efficacy and potential side effects due to inter-individual variability in enzyme activity .

Case Studies

- Combination Therapy for Prostate Cancer : A study involving patients with advanced prostate cancer demonstrated that combining bicalutamide with luteinizing hormone-releasing hormone analogs resulted in improved outcomes compared to monotherapy. The presence of bicalutamide O-beta-D-glucuronide was linked to enhanced therapeutic effects due to its active role in modulating androgen receptor activity .

- Hirsutism Treatment : A multicenter randomized controlled trial assessed the efficacy of bicalutamide combined with oral contraceptives in women with PCOS. Results showed a significant reduction in hirsutism scores among participants receiving the combination therapy compared to those on placebo .

- Pharmacokinetic Variability : A clinical investigation into the pharmacokinetics of bicalutamide revealed substantial variability in drug metabolism among individuals, attributed to polymorphisms in UGT enzymes responsible for glucuronidation. This variability has implications for personalized medicine approaches in managing prostate cancer and other androgen-dependent conditions .

Mechanism of Action

Bicalutamide O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of bicalutamide from the body. Bicalutamide, the parent compound, acts by binding to androgen receptors and blocking the action of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Glucuronidation is a critical metabolic pathway for many xenobiotics, influencing their pharmacokinetics and pharmacodynamics. Below, Bicalutamide O-beta-D-glucuronide is compared to structurally or functionally analogous glucuronides, emphasizing metabolic pathways, receptor interactions, and clinical relevance.

Morphine-6-O-beta-D-glucuronide (M6G)

- Structure and Metabolism : M6G is a 6-O-glucuronide conjugate of morphine, formed via hepatic UGT2B5. Unlike Bicalutamide O-beta-D-glucuronide, M6G retains significant pharmacological activity .

- Pharmacological Activity : M6G is a potent mu-opioid receptor (mu-OR) agonist, with intrathecal analgesia 650-fold stronger than morphine . This contrasts sharply with Bicalutamide O-beta-D-glucuronide, which lacks receptor-binding activity .

- Clinical Impact : M6G contributes to morphine’s prolonged analgesic effects, whereas Bicalutamide O-beta-D-glucuronide is solely a clearance metabolite .

Morphine-3-O-beta-D-glucuronide (M3G)

- Structure and Activity: The 3-O-glucuronide position renders M3G pharmacologically inert at opioid receptors. Its effects (e.g., neuroexcitation) are attributed to non-receptor mechanisms, unlike M6G .

- Contrast with Bicalutamide Metabolite: Both M3G and Bicalutamide O-beta-D-glucuronide are inactive metabolites, but M3G’s non-opioid effects highlight the variability in glucuronide bioactivity .

1-O-Gemfibrozil-beta-D-glucuronide (GG)

- Hepatic Disposition : GG undergoes carrier-mediated hepatic transport, with 73% excreted in bile. Clofibric acid accelerates GG’s hepatic clearance, suggesting shared transport mechanisms .

- Divergence from Bicalutamide Metabolite : Unlike Bicalutamide O-beta-D-glucuronide, GG is electrophilic and may undergo hydrolysis back to gemfibrozil, posing a risk of intracellular toxicity .

Myricetin-3-O-beta-D-glucuronide (MGL)

- Bioactivity : MGL inhibits COX-1, COX-2, and 5-LOX, demonstrating anti-inflammatory effects at low doses (ED₅₀ = 15 µg/kg in carrageenan edema) .

18β-Glycyrrhetinic Acid-3-O-beta-D-glucuronide (GAMG)

- Structure-Function : GAMG, derived from glycyrrhizin, exhibits anti-allergic activity (IC₅₀ = 0.28 mM in RBL cells) and improved sweetness, making it a dual-purpose food additive and therapeutic .

- Metabolic Fate : GAMG is further metabolized by gut microbiota, contrasting with Bicalutamide O-beta-D-glucuronide’s direct renal excretion .

Data Tables

Table 1: Metabolic and Pharmacokinetic Comparison

| Compound | Enzyme Involved | Primary Excretion Route | Bioactivity Relative to Parent |

|---|---|---|---|

| Bicalutamide O-β-D-glucuronide | UGT1A9 | Urine (50%) | Inactive |

| Morphine-6-O-β-D-glucuronide | UGT2B7 | Bile/Kidneys | 650x more potent (analgesia) |

| 1-O-Gemfibrozil-β-D-glucuronide | UGT2B7 | Bile (73%) | Electrophilic (toxicity risk) |

| Myricetin-3-O-β-D-glucuronide | UGT1A1 | Kidney | Retains anti-inflammatory |

Table 2: Receptor Interactions

| Compound | Target Receptor | Interaction Type | Clinical Implication |

|---|---|---|---|

| Bicalutamide O-β-D-glucuronide | None | None | Excretion pathway |

| Morphine-6-O-β-D-glucuronide | Mu-opioid | Agonist | Enhanced analgesia |

| Myricetin-3-O-β-D-glucuronide | COX/LOX | Inhibitor | Anti-inflammatory therapy |

Biological Activity

Bicalutamide O-beta-D-glucuronide is a metabolite derived from bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer. Understanding the biological activity of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. This article delves into the metabolic pathways, pharmacokinetics, and biological effects of bicalutamide O-beta-D-glucuronide, supported by relevant data tables and research findings.

Overview of Bicalutamide

Bicalutamide (CAS: 90357-06-5) is an anti-androgen drug that selectively inhibits androgen receptors (AR) to block the effects of androgens like testosterone and dihydrotestosterone (DHT). It is predominantly utilized for treating localized and advanced prostate cancer, often in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs .

Key Pharmacological Properties

- Mechanism of Action : Bicalutamide acts as a competitive antagonist at the androgen receptor, thereby inhibiting androgen-mediated cellular proliferation in prostate tissues .

- Bioavailability : Bicalutamide is well-absorbed following oral administration, with an approximate half-life of 5.9 days .

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through hydroxylation and glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes .

Metabolic Pathways

The metabolism of bicalutamide involves the formation of various metabolites, including bicalutamide O-beta-D-glucuronide. This glucuronidation process is crucial as it influences the pharmacokinetics and biological activity of the drug.

Glucuronidation Process

- Enzymatic Catalysis : Bicalutamide is metabolized by UGT enzymes, particularly UGT1A9, which plays a significant role in converting both (R)- and (S)-bicalutamide into their respective glucuronides .

- Tissue Distribution : Studies indicate that liver and kidney microsomes are primarily responsible for the glucuronidation of bicalutamide, with lesser activity observed in intestinal tissues (Table 1).

| Tissue Type | Glucuronidation Activity |

|---|---|

| Liver | High |

| Kidney | Moderate |

| Intestine | Low |

Biological Activity of Bicalutamide O-beta-D-glucuronide

The biological activity of bicalutamide O-beta-D-glucuronide is characterized by its pharmacological effects and interactions with androgen receptors.

Inhibition of Androgen Receptors

Bicalutamide O-beta-D-glucuronide exhibits reduced affinity for androgen receptors compared to its parent compound. This reduced activity suggests that while glucuronidation aids in detoxification and elimination, it may also diminish the therapeutic efficacy against prostate cancer cells .

Case Studies

Several clinical studies have evaluated the pharmacokinetics and biological effects of bicalutamide and its metabolites:

- Clinical Trial Data : In a study involving prostate cancer patients, higher levels of bicalutamide O-beta-D-glucuronide were correlated with decreased prostate-specific antigen (PSA) levels, indicating a potential link between glucuronidation and therapeutic outcomes .

- Pharmacokinetic Variability : Inter-individual variability in UGT enzyme activity can lead to differences in glucuronidation rates, affecting both drug efficacy and safety profiles across patient populations .

Q & A

Q. How can researchers leverage PICOT frameworks to design clinical trials for Bicalutamide O-beta-D-glucuronide?

- Methodology : Define Population (e.g., metastatic prostate cancer patients), Intervention (oral Bicalutamide O-beta-D-glucuronide), Comparison (standard bicalutamide), Outcome (PSA progression-free survival), and Time (3-year follow-up). Incorporate translational endpoints like AR-V7 splice variant quantification in circulating tumor cells to assess mechanism-specific efficacy .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.